2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride

Overview

Description

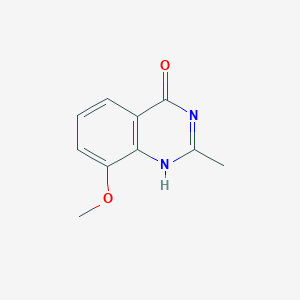

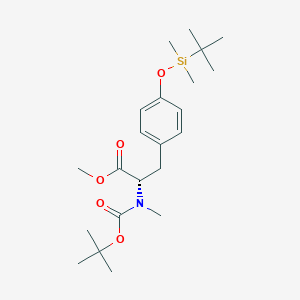

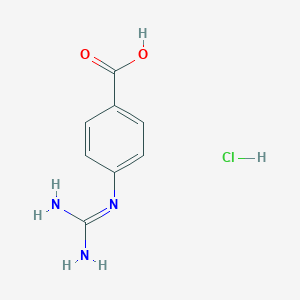

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is a redox-sensitive tetrazolium salt used primarily to detect metabolic activity in microorganisms. This compound is membrane-permeable and is reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal .

Mechanism of Action

Target of Action

The primary target of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, also known as 5-Cyano-2,3-di-(p-tolyl)tetrazolium Chloride (CTC), is the respiratory activity in cells . It is primarily used to detect metabolic activity in microorganisms .

Mode of Action

CTC is a redox-sensitive dye that functions as a cellular indicator . This membrane-permeable indicator is readily taken up by living cells and reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal .

Biochemical Pathways

CTC is involved in the redox reactions within the cell. It is reduced during the respiratory activity of the cell, indicating the metabolic activity of the cell . The reduction of CTC results in the formation of a red fluorescent formazan crystal .

Pharmacokinetics

It is known that ctc is a membrane-permeable compound, which suggests that it can be absorbed and distributed within the cells . The compound is reduced (metabolized) during the respiratory activity of the cell .

Result of Action

The reduction of CTC during the respiratory activity of the cell results in the formation of a red fluorescent formazan crystal . This fluorescence can be detected and used to indicate the metabolic activity of the cell . Cells with high respiratory activity will reduce more CTC and thus produce a stronger fluorescence .

Action Environment

The action of CTC is influenced by the metabolic activity of the cells, which can be affected by various environmental factors such as temperature, nutrient availability, and presence of other organisms . .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride serves as a sensitive indicator of cellular respiration . This dye is permeable to the cell membrane and is rapidly taken up by healthy, active cells . During respiratory activity, it is reduced to a water-insoluble, red fluorescent formazan crystal . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

The effects of this compound on cells are primarily related to its role as an indicator of metabolic activity . Cells with strong respiratory activity can reduce more of the dye, producing a stronger fluorescent product . This provides a semi-quantitative method for assessing the health of cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction during respiratory activity . The dye is taken up by cells and reduced to a fluorescent formazan crystal during electron transfer processes associated with respiration . The exact details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.

Temporal Effects in Laboratory Settings

It is known that the dye is stable and does not degrade rapidly .

Metabolic Pathways

This compound is involved in the respiratory electron transfer pathway . The exact enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not specified in the available literature.

Preparation Methods

The synthesis of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride typically involves the reaction of p-tolylhydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in the presence of hydrochloric acid to yield the tetrazolium chloride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride undergoes several types of chemical reactions:

Reduction: The compound is reduced by cellular respiratory activity to form a red fluorescent formazan product.

Oxidation: It can be oxidized back to its original tetrazolium form under certain conditions.

Substitution: The tetrazolium ring can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various reducing agents. The major product formed from the reduction reaction is the red fluorescent formazan .

Scientific Research Applications

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is widely used in scientific research for:

Microbial Viability Assays: It is used to assess the viability of bacterial cells by measuring respiratory activity.

Cell Metabolism Studies: The compound is employed to study cellular metabolism and energy production.

Fluorescence Microscopy: Due to its red fluorescent properties, it is used in fluorescence microscopy to visualize live cells.

Flow Cytometry: It is used in flow cytometry to differentiate between live and dead cells based on their metabolic activity.

Comparison with Similar Compounds

Similar compounds include:

Iodonitrotetrazolium Chloride: Another redox-sensitive tetrazolium salt used for similar applications.

2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide Inner Salt: Used in microbial viability assays.

5-Cyano-2,3-di(p-tolyl)tetrazolium Chloride: A closely related compound with similar properties.

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is unique due to its specific red fluorescent properties and its widespread use in various biological assays .

Properties

IUPAC Name |

2,3-bis(4-methylphenyl)-5-phenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N4.ClH/c1-16-8-12-19(13-9-16)24-22-21(18-6-4-3-5-7-18)23-25(24)20-14-10-17(2)11-15-20;/h3-15H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFYUKONKRMAMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)

![2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)

![2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B19134.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)